1,2-Dithiane-3-carboxylic acid
Overview
Description
1,2-Dithiane-3-carboxylic acid is a chemical compound with the molecular formula C5H8O2S2 . It has an average mass of 164.246 Da and a monoisotopic mass of 163.996567 Da .
Synthesis Analysis
1,2-Dithiane-3-carboxylic acid can be synthesized from carbonyl compounds with 1,3-propanedithiol or 1,2-ethanedithiol in the presence of a Brönsted or a Lewis acid catalyst . A new electrochemical methodology has been developed for the preparation of a wide variety of functionalized orthoesters under mild and green conditions from easily accessible dithiane derivatives .
Molecular Structure Analysis
The molecular structure of 1,2-Dithiane-3-carboxylic acid consists of a dithiane ring attached to a carboxylic acid group . The InChI string representation of the molecule is InChI=1S/C5H8O2S2/c6-5(7)4-2-1-3-8-9-4/h4H,1-3H2,(H,6,7)
.
Chemical Reactions Analysis
1,2-Dithiane-3-carboxylic acid can undergo various chemical reactions. For instance, it can be used in the anodic oxidation to prepare a wide variety of functionalized orthoesters .
Physical And Chemical Properties Analysis
1,2-Dithiane-3-carboxylic acid has a molecular weight of 164.3 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 1 .
Scientific Research Applications
1,3-Dithianes, a related group of compounds, react with nitriles to form primary amino ketene dithioacetals, exhibiting significant nucleophilicity. They can also produce acyl dithianes when reacted with other carboxylic acid derivatives (Page, Niel, & Westwood, 1988).
2-Alkyl-1,3-dithiane-2-carboxylic acids have been used to form trifluoromethylalkyl derivatives via a process involving ionic and radical trifluorodecarboxylation (Sasson & Rozen, 2005).
Oxidative hydrolysis of 2-silyl-1,3-dithianes using N-bromosuccinimide has been employed to create acylsilanes, a key step in organic synthesis (Patrocinio & Moran, 2000).
2-(Trimethylsilyl)-1,3-dithiane1-Oxide is used for transforming aldehydes and ketones into corresponding homologous carboxylic acids (Krohn & Cludius-Brandt, 2010).
Indium-catalyzed reductive dithioacetalization of carboxylic acids with dithiols leads to the preparation of either 1,3-dithiolane derivatives or a 1,3-dithiane derivative (Nishino et al., 2017).
The anomeric effect in sulfur-containing heterocycles like 1,3-dithiane-2-carboxylic acid has been studied, providing insights into bond lengths and electron energy levels (Arai, Iwamura, & Ōki, 1975).
1,3-Dithiane-2-carboxylic acid has been used as a chiral auxiliary for synthesizing optically active tertiary alcohols (Ranu, Chakraborty, & Sarkar, 1991).
Safety And Hazards
Future Directions
The development of new electrochemical methodologies for the preparation of a wide variety of functionalized orthoesters from easily accessible dithiane derivatives opens up new possibilities for the use of 1,2-Dithiane-3-carboxylic acid in synthetic chemistry .
Relevant Papers
Several papers have been published on the topic of 1,2-Dithiane-3-carboxylic acid. They cover various aspects such as its synthesis, chemical reactions, and applications in the preparation of functionalized orthoesters . These papers provide valuable insights into the properties and potential uses of 1,2-Dithiane-3-carboxylic acid.
properties
IUPAC Name |
dithiane-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2S2/c6-5(7)4-2-1-3-8-9-4/h4H,1-3H2,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYWJCVNSTMEANR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(SSC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10339939 | |
Record name | 1,2-Dithiane-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10339939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dithiane-3-carboxylic acid | |
CAS RN |
14091-98-6 | |
Record name | 1,2-Dithiane-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10339939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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